N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound features a benzodioxole moiety linked via an acetamide bridge to a 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline scaffold with a sulfanyl substituent. The triazoloquinoxaline core is known for its role in modulating adenosine receptors and kinase inhibition, while the benzodioxol group may enhance bioavailability or confer metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-2-17-23-24-19-20(22-13-5-3-4-6-14(13)25(17)19)29-10-18(26)21-12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZBRJJHBTDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazoloquinoxaline Group: This involves the reaction of appropriate quinoxaline derivatives with triazole precursors under specific conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and triazoloquinoxaline intermediates using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. These compounds exhibit potent cytotoxic effects against various cancer cell lines:
- HepG2 (liver cancer) : Compounds derived from this scaffold have shown IC50 values as low as 28.81 µM.
- MCF-7 (breast cancer) : Notable derivatives have demonstrated significant anti-proliferative activity, indicating their potential as therapeutic agents in breast cancer treatment .
Antibacterial and Antifungal Properties
The compound's structural analogs have been evaluated for their antibacterial and antifungal activities. For instance:
- Bacterial Activity : Compounds have been tested against Staphylococcus aureus, showing promising results that suggest their utility in combating bacterial infections.
- Antifungal Activity : The derivatives possess antifungal properties that could be leveraged in treating fungal infections .
Neuroprotective Effects
Research indicates that certain derivatives of this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The ability of these compounds to modulate neuroinflammation presents a potential avenue for therapeutic development in conditions such as Alzheimer's disease .
Synthesis and Derivatization
A comprehensive study focused on the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrated a successful approach to creating a library of compounds with varied functional groups. This synthetic strategy allows for extensive modification at both the endocyclic amide nitrogen and ester functionalities, enhancing the scope for drug discovery .
Biological Investigations
In biological assessments, several synthesized compounds were evaluated for their activity against multiple cancer cell lines. For example:
- The study by Ezzat et al. revealed that certain derivatives act as effective A2B adenosine receptor antagonists with low-micromolar cytotoxicity against MDA-MB-231 cells.
- Another investigation highlighted compounds that serve as topoisomerase II inhibitors, crucial for disrupting cancer cell proliferation mechanisms .
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Pharmacological and Physicochemical Properties
- Bioactivity: Triazoloquinoxaline/quinoline derivatives often exhibit kinase inhibition (e.g., JAK2, EGFR) or adenosine receptor antagonism . Thiadiazoles and thiazoles are associated with antimicrobial and anticancer activities .
- Solubility and Stability :
Research Findings and Limitations
- Cytotoxicity: Oxazole derivatives in show IC50 values ranging from 10–50 μM against HeLa cells, implying that the triazoloquinoxaline core might require optimization for potency.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its efficacy in various biological contexts.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 354.43 g/mol |
| Molecular Formula | C19H18N2O3S |
| LogP | 3.575 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 41.96 Ų |
The structural formula indicates the presence of a benzodioxole moiety and a triazoloquinoxaline component, which are known for their diverse pharmacological profiles.
Antimicrobial Activity
Quinoxaline derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various bacterial strains. For instance, quinoxaline derivatives have been documented to possess antibacterial and antifungal activities in several studies .
Neuropharmacological Effects
The neuropharmacological profile of related quinoxaline compounds suggests potential anxiolytic and anticonvulsant activities. In animal models, certain derivatives demonstrated significant protection against convulsions induced by chemical agents such as pentylenetetrazole and strychnine . The anxiolytic effects were measured through behavioral tests indicating reduced anxiety-like behavior in treated subjects.
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory effects. Studies show that certain benzodioxole derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. These compounds exhibited significant analgesic activity in preclinical models .
Case Studies
- Anticonvulsant Study : A study involving various quinoxaline derivatives found that specific compounds provided protection against induced seizures in mice models. The effectiveness was compared to standard anticonvulsant medications, indicating potential clinical relevance for treating epilepsy .
- Anxiolytic Effects : In behavioral assays, certain derivatives displayed reduced anxiety levels comparable to diazepam when administered at specific dosages. This suggests that the compound may serve as a therapeutic agent for anxiety disorders .
- Antimicrobial Efficacy : A comparative study on quinoxaline derivatives revealed that some compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, supporting their potential use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
